8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazopyrimidines. This compound is characterized by its unique structure, which includes a methoxyphenyl group and multiple methyl substitutions on the imidazo[2,1-f]purine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of this compound are dihydrofolate reductase (rhDHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .
Mode of Action
The compound interacts with its targets, inhibiting their activities. It’s worth noting that the most potent compound against tumor cell lines only showed weak inhibition (63±18%) toward DHFR . The compound’s interaction with these targets leads to changes in cellular processes, including an increase in the accumulation of S-phase cells and the induction of apoptosis .
Biochemical Pathways
The compound affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It is suggested that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion . This could potentially impact the compound’s bioavailability.
Result of Action
The compound’s action results in the induction of apoptosis and S-phase arrest in cells . Specifically, flow cytometry studies indicated that HL-60 cells treated with the compound displayed S-phase arrest and induction of apoptosis . The effect of the compound on lysosomes and mitochondria was confirmed, indicating that the induction of apoptosis was acting through a lysosome-nonmitochondrial pathway .
Biochemical Analysis
Biochemical Properties
It is known that similar purine derivatives play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer . They have been used as antimetabolite anticancer agents for a long period of time .
Cellular Effects
Preliminary studies suggest that similar purine derivatives have anti-proliferative activities against various cell lines .
Molecular Mechanism
It is known that similar purine derivatives inhibit enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase, purine synthesis GAR formyltransferase (GARFT), and AICAR formyltransferase (AICARFT) .
Preparation Methods
The synthesis of 8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate amido-nitrile, followed by cyclization using a nickel-catalyzed addition to nitrile, proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and continuous flow processes.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: The methoxyphenyl and methyl groups can participate in substitution reactions, often using reagents like halogens or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. .
Scientific Research Applications
8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar compounds include other imidazopyrimidines and purine derivatives, such as:
2,6-diamine-9H-purine derivatives: These compounds also exhibit biological activity and are used in anticancer research.
Trimethoxyphenyl derivatives: Known for their diverse bioactivity, including anticancer, antifungal, and antibacterial properties.
Quinazolinone derivatives: These compounds share structural similarities and are used in various pharmacological applications. 8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-9-10(2)22-13-14(20(3)17(24)19-15(13)23)18-16(22)21(9)11-5-7-12(25-4)8-6-11/h5-8H,1-4H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBAZVHBNYIGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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